molecular formula C7H8N2O4S B1348839 N-Methyl-3-nitrobenzenesulfonamide CAS No. 58955-78-5

N-Methyl-3-nitrobenzenesulfonamide

Cat. No.: B1348839
CAS No.: 58955-78-5
M. Wt: 216.22 g/mol
InChI Key: FKHDGRMKIXBKNM-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C(_7)H(_8)N(_2)O(_4)S It is characterized by the presence of a nitro group (-NO(_2)) and a sulfonamide group (-SO(_2)NH-) attached to a benzene ring, with a methyl group (-CH(_3)) bonded to the nitrogen atom of the sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzenesulfonamide. The nitration process typically uses a mixture of concentrated sulfuric acid (H(_2)SO(_4)) and nitric acid (HNO(_3)) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the sulfonamide group.

Another synthetic route involves the sulfonation of N-methyl-3-nitroaniline. This process uses chlorosulfonic acid (ClSO(_3)H) or sulfur trioxide (SO(_3)) as sulfonating agents. The reaction is typically conducted at low temperatures to prevent over-sulfonation and to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH(_2)) using reducing agents such as hydrogen gas (H(_2)) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron (Fe) and hydrochloric acid (HCl).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of N-formyl or N-acetyl derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) catalyst, iron (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Major Products

    Reduction: N-Methyl-3-aminobenzenesulfonamide.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

    Oxidation: N-Formyl-3-nitrobenzenesulfonamide or N-Acetyl-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition, particularly in the development of sulfonamide-based inhibitors for various enzymes.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-Methyl-3-nitrobenzenesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

N-Methyl-3-nitrobenzenesulfonamide can be compared with other sulfonamide compounds such as:

    N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzenesulfonamide: Lacks the methyl group, which may affect its solubility and reactivity.

    N-Methyl-4-nitrobenzenesulfonamide: The nitro group is positioned differently, which can influence the compound’s chemical behavior and biological activity.

The presence of both the nitro and methyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications.

Properties

IUPAC Name

N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHDGRMKIXBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342158
Record name N-Methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58955-78-5
Record name N-Methyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.42 g (20.0 mmol) of 3-nitrobenzenesulfonyl chloride in 150 mL of dry THF was added 25.0 mL (50.0 mmol) of methylamine as a 2 M solution in THF under ice cooling and stirring. The resulting cloudy solution was stirred overnight at ambient temperature. After this time period, the reaction mixture was diluted with 150 mL of saturated sodium chloride solution and 50 mL of ethyl acetate, then transferred to a 500 mL separatory funnel, mixed thoroughly, and the organic phase was separated. The aqueous phase was extracted twice with 50 mL of ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by recrytallization from EtOH. The yield of the title compound was 97% (4.20 g, 19.48 mmol).
Quantity
4.42 g
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reactant
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25 mL
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150 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A reaction vessel charged with 3-nitro-benzenesulfonyl chloride (the compound of formula (U), 4.42 g, 20.0 mmol) in 150 mL of dry THF at 0° C. was further charged with methylamine (25.0 mL of a 2M solution in THF, 50 mmol, represented by the formula HNRR′ wherein R═H and R′=methyl). The resulting cloudy solution was stirred overnight at ambient temperature. The reaction mixture was then diluted with 150 mL of saturated sodium chloride solution and 50 mL of ethyl acetate. The layers were separated and the aqueous phase was extracted twice with 50 mL of ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, concentrated under reduced pressure. The resulting crude material was purified by recrystallization from ethanol to yield 4.20 g (19.5 mmol) of N-methyl-3-nitrobenzenesulfonamide, the compound of formula (V) wherein R is methyl.
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150 mL
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50 mL
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Synthesis routes and methods III

Procedure details

A solution of MeNH2 (10 mL of a 2N solution in THF) and 10 mL of H2O was treated with a solution of 3-nitrobenzene sulfonyl chloride (884 mg, 4 mmole) in 4 mL of THF. The reaction was stirred for 2 hours, diluted with H2O and extracted with Et2O. The extracts were washed with H2O, 0.1N HCl, aqueous NaHCO3, dried, and the solvent removed, and gave the titled product, 608 mg (70%). MS (ESI) 217 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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